![molecular formula C7H12N2O3 B106115 N-Nitrosoproline ethyl ester CAS No. 16339-06-3](/img/structure/B106115.png)
N-Nitrosoproline ethyl ester
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Description
N-Nitrosoproline ethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C7H12N2O3 and its molecular weight is 172.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitroso Compounds - Nitrosamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biomarker for Nitrosation Capacity
N-Nitrosoproline ethyl ester has been identified as a significant biomarker for assessing the endogenous nitrosation capacity in humans. Research indicates that it can be formed from the reaction between proline and nitrite, which is relevant in understanding dietary influences on nitrosamine formation. A study utilized gas chromatography-mass spectrometry to quantify N-nitrosoproline levels in urine, demonstrating its potential to monitor dietary interventions aimed at reducing nitrosamine synthesis after nitrate ingestion .
Dietary Interventions and Cancer Prevention
The compound has been investigated for its role in dietary interventions to inhibit the formation of carcinogenic nitrosamines. In a pilot study, the effects of garlic supplementation on urinary excretion levels of N-nitrosoproline were analyzed, suggesting that garlic may suppress nitrosation processes . This research highlights the potential for this compound to serve as a marker for evaluating the effectiveness of dietary components in cancer prevention strategies.
Pharmacological Studies
This compound has also been explored in pharmacological contexts, particularly concerning its non-carcinogenic properties. Unlike other nitrosamines, which are often linked to carcinogenesis, N-nitrosoproline is considered non-carcinogenic . This characteristic makes it an interesting subject for further studies aimed at understanding the mechanisms of nitrosamine action and their implications in drug development.
Analytical Method Development
The development of analytical methods for detecting this compound is crucial for both research and clinical applications. Recent advancements include isotope dilution gas chromatography-mass spectrometry techniques that allow for sensitive detection and quantification of this compound in biological samples . Such methods enhance the ability to study its formation and metabolism in vivo, providing insights into its biological significance.
Table 1: Summary of Key Case Studies
Study Focus | Findings | Implications |
---|---|---|
Garlic Supplementation | Reduced urinary excretion of N-nitrosoproline | Potential dietary intervention for cancer prevention |
Quantification Methods | Developed reliable GC/MS methods for detection | Enhanced ability to monitor nitrosamine levels |
Non-carcinogenic Nature | Demonstrated non-carcinogenic properties in vitro | Supports further exploration in therapeutic contexts |
Properties
CAS No. |
16339-06-3 |
---|---|
Molecular Formula |
C7H12N2O3 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
ethyl 1-nitrosopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H12N2O3/c1-2-12-7(10)6-4-3-5-9(6)8-11/h6H,2-5H2,1H3 |
InChI Key |
CPURSCKAPPWVBT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCCN1N=O |
Canonical SMILES |
CCOC(=O)C1CCCN1N=O |
Synonyms |
N-nitrosoproline ethyl ester N-nitrosoproline ethyl ester, (L)-isome |
Origin of Product |
United States |
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